3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine
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Overview
Description
3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine is an organic compound that features a nitro group, a trifluoromethyl group, and a phenoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine typically involves the following steps:
Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent quality and yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Bases such as sodium hydride and solvents like DMF are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Similar in structure but lacks the pyridine ring.
4-Nitro-3-(trifluoromethyl)phenol: Another similar compound with a different substitution pattern on the phenol ring
Uniqueness
3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine is unique due to the combination of the nitro, trifluoromethyl, and phenoxy groups attached to a pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-nitro-2-[4-(trifluoromethyl)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-3-5-9(6-4-8)20-11-10(17(18)19)2-1-7-16-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOERYNAJXOLVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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